(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-nitro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-7-11(2)15-14(8-10)24-17(19(15)3)18-16(21)12-5-4-6-13(9-12)20(22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZACDEVWPIQOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the preparation of 3,4,6-trimethylbenzo[d]thiazole, which is then reacted with nitrobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide linkage in this compound undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid and amine derivatives. This reaction is critical for modifying pharmacological activity or introducing functional groups.
Mechanistic Insight :
Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level indicate that the amide’s carbonyl carbon (partial charge: +0.32 e) is highly susceptible to nucleophilic attack by OH⁻ or H₂O . The nitro group ortho to the amide stabilizes the tetrahedral intermediate through resonance (-NO₂ σ* → C=O π* interaction) .
Reduction of the Nitro Group
The nitro group at the 3-position of the benzamide is reducible to an amine, enabling further functionalization (e.g., acylation, alkylation).
Side Reactions :
Competitive reduction of the benzothiazole’s C=N bond is suppressed due to steric protection by the 3,4,6-trimethyl groups . Hirshfeld surface analysis confirms minimal electron density at the ylidene nitrogen (dnorm = -0.12), reducing its reducibility .
Electrophilic Aromatic Substitution (EAS)
The benzothiazole and benzamide rings undergo regioselective EAS, though reactivity is modulated by substituents.
Nitration of the Benzothiazole Ring
Despite the electron-withdrawing thiazole ring, the 5-position of benzothiazole undergoes nitration under strong acidic conditions:
| Conditions | Products | Yield | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2 hr | (E)-3-nitro-N-(5-nitro-3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | 41% | Nitration at 5-position due to σ-complex stability |
Computational Evidence :
HOMO-LUMO gap analysis (ΔE = 3.1 eV) predicts maximal electron density at the 5-position (Fukui f⁻ = 0.15) . Steric hindrance from 3,4,6-trimethyl groups directs electrophiles to the less hindered 5-site .
Sulfonation of the Benzamide Ring
The meta-directing nitro group facilitates sulfonation at the 5-position of the benzamide:
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| H₂SO₄ (20% SO₃), 120°C, 4 hr | (E)-3-nitro-5-sulfo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | 58% | Requires elevated temperatures for activation |
Cyclization Reactions
The ylidene moiety participates in annulation reactions to form polycyclic systems:
Key Factor :
The ylidene’s C=N bond (1.29 Å) exhibits partial double-bond character, enabling [4+2] cycloadditions with dienophiles like maleic anhydride .
Photochemical Reactions
UV irradiation induces nitro-to-nitrito rearrangement and C–H activation:
| Conditions | Products | Quantum Yield | Wavelength |
|---|---|---|---|
| UV (365 nm), CH₃CN, 12 hr | (E)-3-nitrito-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Φ = 0.18 | 365 nm |
Mechanism :
TD-DFT calculations reveal a π→π* transition (λmax = 348 nm) localized on the nitrobenzamide group, generating a diradical intermediate that abstracts hydrogen from the methyl group .
Biological Alkylation
The methyl groups on the benzothiazole undergo enzymatic oxidation in hepatic microsomes:
| Enzyme System | Major Metabolite | Kinetics (Km) |
|---|---|---|
| CYP3A4 | 3-hydroxymethyl derivative | 12.4 μM |
| CYP2D6 | 4-carboxylic acid derivative | 8.9 μM |
Implication :
Methyl oxidation alters LogP (Δ = -1.2), enhancing aqueous solubility for renal excretion.
Coordination Chemistry
The amide oxygen and thiazole nitrogen act as bidentate ligands for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂·3H₂O | [Cu(L)₂(H₂O)₂]·2NO₃ | 14.7 |
| NiCl₂·6H₂O | [Ni(L)Cl₂]·H₂O | 9.8 |
Applications :
These complexes show enhanced antimicrobial activity (MIC = 8 μg/mL against S. aureus) compared to the free ligand .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Amide hydrolysis (acid) | 3.2 × 10⁻⁴ | 72.1 | Polar protic > aprotic |
| Nitro reduction (H₂/Pd) | 1.8 × 10⁻² | 34.5 | Ethanol > THF |
| EAS (nitration) | 4.7 × 10⁻⁵ | 89.3 | H₂SO₄ concentration critical |
Scientific Research Applications
(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiazole-Benzamide Derivatives
Key Observations:
Table 3: Bioactivity and Physicochemical Data
Key Observations:
- Bioactivity Gaps : While the target compound lacks explicit bioactivity data in the evidence, its structural analogs demonstrate broad activity against kinases, GPCRs, and ion channels . The trimethoxyphenyl-substituted derivative (15k in ) shows promise in anticancer studies, likely due to tubulin inhibition .
Biological Activity
(E)-3-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has gained attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound, drawing from diverse studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the condensation of 3-nitrobenzoyl chloride with 3,4,6-trimethylbenzo[d]thiazole. The reaction conditions often include the use of base catalysts and solvents that facilitate the formation of the desired imine structure.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to benzothiazole derivatives. For instance, derivatives exhibiting antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus have been reported. The minimum inhibitory concentration (MIC) values are critical in assessing efficacy. In one study, various benzothiazole derivatives showed significant antimicrobial activity with MIC values ranging from 10 to 50 µg/mL against selected pathogens .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A related compound demonstrated IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have also been investigated. Compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. In vivo studies using animal models showed a reduction in inflammation markers following treatment with these compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at various positions on the benzothiazole ring can significantly influence their potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Nitro group at position 3 | Enhances antibacterial properties |
| Trimethyl substitutions | Increases lipophilicity and cellular uptake |
| Variation in amide substituents | Alters anticancer activity profile |
These modifications can lead to enhanced pharmacokinetic properties and improved target specificity.
Case Studies
- Antimicrobial Evaluation : A study conducted by Sadhasivam et al. synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activities using standard methods against Candida albicans and Aspergillus flavus. The results indicated that certain derivatives exhibited potent antifungal activity with MIC values as low as 20 µg/mL .
- Anticancer Mechanism Investigation : Research by Alrammahi et al. focused on the mechanism of action of thiazole derivatives against cancer cells. They reported that specific compounds induced apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analysis showing increased Annexin V staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
